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molecular formula C11H14ClNO B8605242 Oxazole, 4,5-dihydro-4,4-dimethyl-2-phenyl-, hydrochloride CAS No. 1568-96-3

Oxazole, 4,5-dihydro-4,4-dimethyl-2-phenyl-, hydrochloride

Cat. No. B8605242
M. Wt: 211.69 g/mol
InChI Key: MNOHUVSZSDPEKO-UHFFFAOYSA-N
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Patent
US04092420

Procedure details

To 40 ml of freshly distilled thionyl chloride at 0° was added in portions over 15 minutes with stirring 3.86 g (0.02 mol) 2-benzoylamino-2-methyl-1-propanol. The solution was warmed to room temperature and heated under reflux for 2 hours. The thionyl chloride was removed under reduced pressure to afford a yellow oil which crystallized at 0° following the addition of anhydrous ether. The solid was triturated in anhydrous ether overnight and isolated by filtration under a nitrogen atmosphere. After drying in vacuo over calcium sulfate, 2.00 g (0.009 mol), 45%, 2-phenyl-4,4-dimethyl-1,3-oxazoline hydrochloride was obtained as a white solid, mp 149°-151°; ir (KBr) 1640 (c=N) cm-1, pmr (D2O) δ 1.60 (s, 6H), 4.70 (s, 2H) and 7.3-8.2 (m, 5H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([NH:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16])(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[ClH:3].[C:6]1([C:5]2[O:16][CH2:15][C:14]([CH3:18])([CH3:17])[N:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
3.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(CO)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized at 0°
ADDITION
Type
ADDITION
Details
the addition of anhydrous ether
CUSTOM
Type
CUSTOM
Details
The solid was triturated in anhydrous ether overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
isolated by filtration under a nitrogen atmosphere
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo over calcium sulfate, 2.00 g (0.009 mol), 45%

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C=1OCC(N1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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